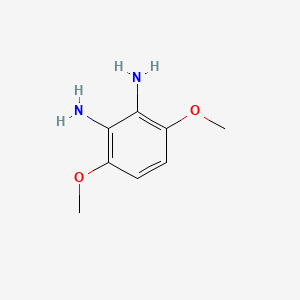

3,6-Dimethoxybenzene-1,2-diamine

Übersicht

Beschreibung

3,6-Dimethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two amino groups (-NH2) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-Dimethoxybenzene-1,2-diamine can be synthesized through the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene in ethyl acetate under palladium catalysis . The reaction conditions typically involve:

Catalyst: Palladium on carbon (Pd/C)

Solvent: Ethyl acetate

Temperature: Room temperature

Hydrogen source: Hydrogen gas (H2)

The reaction proceeds with the reduction of nitro groups to amino groups, yielding this compound as the sole product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial applications, considering the availability of catalysts and solvents in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: More reduced amine derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,6-Dimethoxybenzene-1,2-diamine serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization pathways that can lead to the development of complex molecules.

Key Reactions and Derivatives

- Synthesis of Benzimidazole Derivatives : The compound has been utilized as a starting material for synthesizing benzimidazole derivatives through cyclization reactions. For example, it has been involved in the synthesis of pyrimidine- and quinazoline-fused benzimidazoles via microwave-assisted methods, yielding products with significant biological activity .

- Formation of Metal Complexes : this compound can form stable complexes with metal ions, which is essential for catalysis applications. These complexes can enhance catalytic activity in various chemical reactions, making the compound a useful building block in material science.

Data Table: Organic Synthesis Applications

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclization with β-bromo-α,β-unsaturated aldehydes | Benzimidazole derivatives | 55–67 | |

| Formation of metal complexes | Various metal complexes | Variable |

Pharmaceutical Applications

The biological activities of this compound have been investigated for potential therapeutic uses.

Biological Activities

- Anti-Cancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties. The mechanisms by which these compounds act are still under investigation but show promise for future drug development.

- Antimicrobial and Anti-inflammatory Effects : Research indicates that some derivatives may possess antimicrobial and anti-inflammatory properties. These findings highlight the potential of this compound in developing new therapeutic agents .

Case Studies

- A study demonstrated that specific derivatives synthesized from this compound showed significant inhibition against certain cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

- Another investigation focused on the anti-inflammatory effects of a derivative, revealing its ability to inhibit pro-inflammatory cytokines in vitro .

Data Table: Pharmaceutical Applications

Material Science Applications

In addition to its roles in organic synthesis and pharmaceuticals, this compound is being explored for its potential applications in materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds makes it a suitable candidate for creating high-performance materials.

Data Table: Material Science Applications

| Application Area | Property Enhanced | Reference |

|---|---|---|

| Polymer matrices | Thermal stability | |

| Composite materials | Mechanical strength |

Wirkmechanismus

The mechanism of action of 3,6-Dimethoxybenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical processes. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Diamino-1,4-dimethoxybenzene

- 1,2-Diamino-3,6-dimethoxybenzene

- 4,7-Dimethoxy-2-methyl-1H-benzimidazole

Uniqueness

3,6-Dimethoxybenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Biologische Aktivität

3,6-Dimethoxybenzene-1,2-diamine, also known as Veratramine or Diaminomethoxyxylene, is an aromatic organic compound with the molecular formula C₈H₁₂N₂O₂. This compound is notable for its structural features, which include two amine functional groups and two methoxy substituents on a benzene ring. Its unique chemical structure suggests potential biological activities that have been the subject of various studies.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Two Methoxy Groups (-OCH₃) at positions 3 and 6.

- Two Amine Groups (-NH₂) at positions 1 and 2.

This arrangement enhances its reactivity and potential interactions with biological targets. The methoxy groups are known to influence the electron density of the aromatic ring, affecting the compound's reactivity and solubility.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. It has been studied as a precursor in synthesizing bioactive compounds that demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Effects

Studies suggest that this compound may possess antimicrobial activity. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The presence of the amine groups is thought to enhance interaction with microbial cell membranes, potentially leading to increased permeability and cell death .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Some studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential utility in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process starting from hydroquinone. The synthetic route includes:

- Methylation of hydroquinone.

- Nitration to introduce nitro groups.

- Reduction to yield the final diamine product.

This compound serves as a building block for various derivatives that may enhance its biological activity or alter its pharmacological profile .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- A study published in ACS Omega reported the synthesis of pyrimidine- and quinazoline-fused compounds using this compound as a starting material. These compounds exhibited significant anticancer activity against specific cell lines .

- Another research article detailed the use of this compound in developing novel antimicrobial agents. The derivatives showed enhanced activity against resistant bacterial strains .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzene-1,2-diamine | One methoxy group | More hydrophilic due to additional amine group |

| 3-Aminobenzene-1,2-diamine | No methoxy groups | Lacks the electron-donating effect of methoxy |

| 4-Ethoxybenzene-1,2-diamine | Ethoxy group instead | Different steric hindrance and solubility properties |

| 3,5-Dimethoxyaniline | Similar methoxy substitution pattern | Different position affects reactivity |

This table illustrates how the presence of additional functional groups or different substitutions can significantly impact biological activity.

Eigenschaften

IUPAC Name |

3,6-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMWDRKZNGZIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.